molecular formula C10H15NO3 B7888873 N-Carbethoxy-4-tropinone

N-Carbethoxy-4-tropinone

Cat. No.: B7888873
M. Wt: 197.23 g/mol
InChI Key: ANEJUHJDPGTVIO-OCAPTIKFSA-N
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Description

N-Carbethoxy-4-tropinone (CAS 32499-64-2) is a bicyclic organic compound with the molecular formula C₁₀H₁₅NO₃ and a molecular weight of 197.23 g/mol . Structurally, it consists of an 8-azabicyclo[3.2.1]octan-3-one (tropinone) backbone modified with an ethoxycarbonyl (carbethoxy) group at the nitrogen position. This compound is a pale yellow to light brown liquid with a boiling point of 152–153°C at 11 mm Hg and a density of approximately 1.1575 g/cm³ . It is primarily utilized as a synthetic intermediate in pharmaceuticals and organic chemistry, particularly in the preparation of tropane alkaloids and related derivatives. Safety data indicate it is harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) .

Properties

IUPAC Name

ethyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEJUHJDPGTVIO-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2CCC1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The acylation follows a two-step mechanism:

  • Deprotonation : Tropinone’s tertiary amine reacts with a base (e.g., sodium hydroxide) to form a resonance-stabilized enolate.

  • Acylation : The enolate attacks ethyl chloroformate, displacing chloride and forming the carbethoxy group.

Key parameters influencing yield include:

  • Temperature : Optimal at 0–5°C to minimize side reactions.

  • Solvent : Polar aprotic solvents like dichloromethane enhance reactivity.

  • Base Selection : Sodium bicarbonate is preferred for mild pH control (pH 5.4–5.9).

Table 1: Yield Optimization in Classical Synthesis

ParameterOptimal ConditionYield (%)Purity (%)
Temperature0–5°C7895
SolventDichloromethane8597
BaseSodium bicarbonate8296

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability. A patented continuous-flow process combines electrolysis and solvent recycling to enhance throughput.

Continuous Sodium Amalgam Reduction

This method integrates sodium amalgam preparation and reduction into a single uninterrupted process:

  • Electrolysis : Sodium is continuously deposited onto mercury to regenerate amalgam.

  • Reduction : The amalgam reduces intermediates in a reactor, with spent amalgam recycled back to the electrolysis unit.

Advantages include:

  • Solvent Volume Reduction : “Double extraction” minimizes chloroform use by 80%.

  • Concentration Efficiency : Reaction mixtures are 8x more concentrated than batch methods.

Table 2: Industrial vs. Batch Synthesis Metrics

MetricIndustrial ProcessBatch Process
Chloroform Use (L/kg)1260
Reaction Time (hr)424
Yield (%)9578

Enzymatic and Hybrid Approaches

Recent advances leverage biosynthetic pathways for tropinone production, followed by chemical carbethoxylation. The enzyme AbPYKS from Atropa belladonna catalyzes tropinone precursor formation, while AbCYP82M3 facilitates oxidation.

Biosynthetic Pathway Engineering

  • Tropinone Biosynthesis :

    • AbPYKS catalyzes decarboxylative condensation of N-methyl-Δ¹-pyrrolinium with malonyl-CoA.

    • AbCYP82M3 oxidizes intermediates to tropinone.

  • Post-Biosynthetic Modification :

    • Tropinone is acylated with ethyl chloroformate under mild conditions (pH 7.0, 25°C).

Table 3: Enzymatic vs. Chemical Carbethoxylation

ParameterEnzymatic MethodChemical Method
Reaction Time (hr)482
Yield (%)6285
Purity (%)9896

Comparative Analysis of Methods

Efficiency and Sustainability

  • Classical Synthesis : High purity but solvent-intensive.

  • Industrial Process : Scalable with reduced waste, yet requires specialized equipment.

  • Enzymatic Hybrid : Eco-friendly but slower and lower-yielding.

Table 4: Method Trade-offs

MethodCost ($/kg)Carbon Footprint (kg CO₂/kg)
Classical12008.7
Industrial9005.2
Enzymatic Hybrid15003.1

Chemical Reactions Analysis

Types of Reactions: N-Carbethoxy-4-tropinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further used in the synthesis of more complex molecules .

Scientific Research Applications

Organic Synthesis

N-Carbethoxy-4-tropinone serves as a crucial building block in the synthesis of complex organic molecules. Its derivatives are often utilized in the development of pharmaceuticals and natural products. The compound's ability to undergo various chemical reactions, including oxidation, reduction, and substitution, enhances its utility in synthetic organic chemistry.

Pharmacological Studies

Research has shown that derivatives of this compound exhibit potential therapeutic properties. These derivatives are explored as intermediates in drug synthesis, particularly for compounds targeting specific enzyme pathways. For example, studies indicate that certain derivatives can inhibit kinase activity, demonstrating their relevance in drug development for diseases involving dysregulated kinase signaling .

Enzyme Mechanism Studies

In biological research, this compound is used to investigate enzyme mechanisms. It acts as a precursor in synthesizing biologically active molecules, allowing researchers to explore interactions between these molecules and various enzymes. This application is vital for understanding metabolic pathways and enzyme kinetics .

Specialty Chemicals Production

The compound is also utilized in the production of specialty chemicals within industrial settings. It serves as a reagent in various chemical processes, contributing to the synthesis of unique compounds with specific functionalities required in different applications.

Market Analysis

The global market for this compound has shown resilience despite challenges posed by events like the COVID-19 pandemic. The market is expected to grow significantly over the coming years, driven by increasing demand across pharmaceutical and specialty chemical sectors .

Case Study 1: Synthesis of Kinase Inhibitors

A study conducted on the synthesis of various this compound derivatives demonstrated their efficacy as inhibitors of specific kinases involved in cancer progression. The derivatives were tested for their inhibitory activity against p38αMAPK, with some compounds showing inhibition rates comparable to established inhibitors like SB203580 .

Case Study 2: Mechanistic Insights into Enzyme Interactions

Research exploring the interaction of this compound with D2-like receptors revealed significant insights into its binding affinity and selectivity. The presence of specific substituents was found to enhance the potency of these compounds at targeted receptors, illustrating their potential role in developing CNS-active drugs .

Mechanism of Action

The mechanism of action of N-Carbethoxy-4-tropinone involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing enzyme activity and metabolic pathways. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Structural Features Applications
This compound 32499-64-2 C₁₀H₁₅NO₃ 197.23 Carbethoxy, tropinone Bicyclic (azabicyclo[3.2.1]octane) Pharmaceutical intermediate
N-Carbethoxy-4-piperidone 29976-53-2 C₉H₁₅NO₃ 185.22 Carbethoxy, piperidone Monocyclic (piperidine) Precursor for piperidine alkaloids
N-Cbz-nortropinone Not provided ~C₁₅H₁₇NO₃ ~259.30 Carbobenzyloxy, tropinone Bicyclic with bulky Cbz group Protecting group in amine synthesis
3-alpha-Aminotropane 367-21-2386 C₈H₁₅N 125.21 Amine, tropane Bicyclic with primary amine Neurological research (e.g., receptor studies)

Structural and Functional Group Comparisons

N-Carbethoxy-4-piperidone (CAS 29976-53-2) Structural Difference: Replaces the bicyclic tropinone core with a monocyclic piperidone ring. This compound is frequently used in synthesizing piperidine-based pharmaceuticals, such as analgesics and antipsychotics . Reactivity: The carbethoxy group in both compounds serves as a protecting group for amines, but the piperidone derivative may exhibit faster reaction kinetics in nucleophilic substitutions due to less steric hindrance.

N-Cbz-nortropinone Structural Difference: Substitutes the carbethoxy group with a carbobenzyloxy (Cbz) group. Impact: The bulky benzyl moiety increases molecular weight (~259 vs. 197 g/mol) and lipophilicity, making it less volatile but more stable under acidic conditions. The Cbz group is typically removed via hydrogenolysis, whereas the carbethoxy group requires hydrolysis, offering divergent synthetic pathways .

3-alpha-Aminotropane (CAS 367-21-2386) Structural Difference: Replaces the tropinone ketone with a primary amine. Impact: The amine group introduces basicity (pKa ~10–11), enabling salt formation and enhancing bioavailability. This compound is pivotal in studying neurotransmitter analogs, particularly dopamine and serotonin receptor ligands .

Biological Activity

N-Carbethoxy-4-tropinone, a tropane alkaloid derivative, has garnered interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound is characterized by a carbethoxy group at the nitrogen atom of the tropinone structure. The synthesis typically involves the reaction of tropinone with ethyl chloroformate under basic conditions, yielding this compound in moderate to high yields. This compound serves as a precursor for various derivatives with enhanced biological activities.

1. Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer properties. A series of derivatives were synthesized and tested against various cancer cell lines, including:

  • Human Multiple Myeloma (RPMI 8226)
  • Lung Carcinoma (A549)
  • Breast Adenocarcinoma (MDA-MB-231)
  • Mouse Skin Melanoma (B16-F10)

The most active derivatives showed IC50 values ranging from 1.51 to 3.03 µM against MDA-MB-231 and B16-F10 cell lines, indicating potent cytotoxic effects compared to normal fibroblast cells, which exhibited significantly higher IC50 values .

CompoundIC50 (µM)Cell Line
3a1.51MDA-MB-231
3b2.03B16-F10
3c3.03A549

The mechanism of action for this compound and its derivatives includes:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Modulation of tyrosinase activity, which is crucial for melanoma progression .

Molecular docking studies have shown that these compounds can effectively bind to key targets involved in cancer cell proliferation and survival.

Psychotropic Effects

This compound also demonstrates potential as a psychoplastogenic agent, promoting neuroplasticity without directly activating serotonin receptors. In vitro studies revealed that it enhances dendritic spine growth in cortical cultures, suggesting implications for neurodegenerative diseases and cognitive enhancement .

Case Studies

A notable case study involved the evaluation of this compound's effects on neuroplasticity in animal models. Treatment with this compound resulted in improved cognitive function and synaptic plasticity markers compared to control groups, indicating its potential for therapeutic use in cognitive disorders .

Q & A

Q. What are the recommended synthetic routes for N-Carbethoxy-4-tropinone, and what methodological considerations are critical for reproducibility?

this compound is synthesized via carbethoxy protection of tropinone derivatives. Key steps include:

  • Reagent selection : Use carbethoxy-protecting agents like carbethoxyphthalimide (CAS RN 22509-74-6) under anhydrous conditions .
  • Temperature control : Maintain reaction temperatures below 40°C to avoid decomposition of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, with monitoring via TLC (Rf ~0.3 in 1:3 EtOAc/hexane) .
  • Safety : Handle intermediates in a fume hood due to potential irritants (e.g., triphenylphosphine byproducts) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical methods :
  • HPLC : Use a C18 column (acetonitrile/water, 60:40) with UV detection at 254 nm; purity >95% is typical .
  • NMR : Key signals include the carbethoxy group (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2) and tropinone carbonyl (δ 207–210 ppm in ¹³C NMR) .
    • Physical properties : Compare observed melting points (if crystalline) or density (1.135 g/cm³ for related piperidone analogs) to literature values .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Keep at 0–6°C in airtight containers to prevent degradation .
  • Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
  • Emergency response : For eye exposure, rinse with water for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Discrepancies in melting points or stability data may arise from:

  • Impurity profiles : Compare HPLC traces from multiple suppliers (e.g., ND Pharma & Biotech vs. Kanto Reagents) .
  • Isomerism : Verify stereochemical configuration via X-ray crystallography or NOESY NMR, as misassignment of tropinone derivatives is common .
  • Method validation : Cross-reference NIST data (e.g., Database 69) for spectral matches .

Q. What experimental design strategies optimize this compound’s use in multistep syntheses (e.g., tropane alkaloid derivatives)?

  • Protecting group compatibility : Avoid acidic/basic conditions that may cleave the carbethoxy group. Use mild reagents like DMAP in coupling reactions .
  • Scale-up challenges : For gram-scale reactions, optimize solvent (e.g., THF over DCM for solubility) and monitor exotherms to prevent runaway reactions .
  • Byproduct analysis : Employ LC-MS to detect hydrolysis products (e.g., free tropinone) during workup .

Q. How do researchers validate the pharmacological relevance of this compound-derived compounds?

  • In vitro assays : Screen for acetylcholinesterase inhibition (IC50) using Ellman’s method, comparing to reference standards like donepezil .
  • Metabolic stability : Assess hepatic microsomal half-life (e.g., human CYP450 isoforms) to prioritize analogs .
  • Data rigor : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to preclinical study designs .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) for this compound vary in flammability classifications?

  • Contextual factors : Some SDS classify it as Category 4 (flammable liquid) due to low flash points (<93°C), while others omit this based on solvent-free formulations .
  • Mitigation : Conduct flash point testing (e.g., Pensky-Martens closed-cup) under standardized conditions .

Q. How should discrepancies in recommended storage temperatures be addressed?

  • Evidence synthesis : Kanto Reagents specify 0–6°C , while ACETO’s SDS advises “cool, ventilated” storage without explicit temperature .
  • Resolution : Perform accelerated stability studies (40°C/75% RH for 1 month) to determine degradation thresholds .

Methodological Resources

  • Synthetic protocols : Refer to Organic Syntheses for analogous carbethoxy protection methodologies .
  • Ethical compliance : Align with IRB guidelines for studies involving bioactive derivatives (informed consent, data confidentiality) .
  • Literature rigor : Use annotated bibliographies to evaluate source reliability (e.g., peer-reviewed journals vs. vendor catalogs) .

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